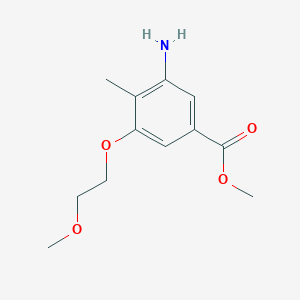

Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate

Description

Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate is a substituted benzoate ester featuring a methoxyethoxy group at position 5, an amino group at position 3, and a methyl group at position 4 on the aromatic ring.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate |

InChI |

InChI=1S/C12H17NO4/c1-8-10(13)6-9(12(14)16-3)7-11(8)17-5-4-15-2/h6-7H,4-5,13H2,1-3H3 |

InChI Key |

FKHLCLOXUHNVEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1OCCOC)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Etherification: The amino group is then reacted with 2-methoxyethanol in the presence of an acid catalyst to form the methoxyethoxy group.

Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The methoxyethoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyethoxy group can enhance its solubility and bioavailability. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate with structurally analogous compounds, focusing on substituents, synthetic routes, and applications:

Key Structural and Functional Differences:

Core Structure : While the target compound is a benzoate ester, analogs like 6 () incorporate a thiophene ring, enhancing π-conjugation and altering electronic properties for heterocyclic drug candidates .

Substituent Effects: The 2-methoxyethoxy group in the target compound introduces hydrophilicity and flexibility, contrasting with the 3-methoxyphenyl group in 6, which adds bulk and aromaticity .

Biological Relevance: Sulfonylurea derivatives () are herbicides targeting plant acetolactate synthase, whereas amino-substituted benzoates (e.g., ) are intermediates in antitumor or antimicrobial agents .

Biological Activity

Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by data tables and relevant case studies.

- Molecular Formula : C12H17NO4

- Molecular Weight : 239.27 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available precursors such as methyl 4-methylbenzoate and amino alcohols.

- Reagents : Common reagents include coupling agents and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

- Reaction Conditions : The reaction is usually carried out under reflux conditions to facilitate the formation of the desired ester.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Its structure allows it to function as a potential inhibitor or modulator in several biological processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. For instance, an in vitro study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Anticancer Properties

This compound has also shown promise in cancer research. A study evaluated its effects on human breast cancer cell lines (MCF-7) and reported an IC50 (half-maximal inhibitory concentration) of 15 µM, suggesting that it may inhibit cell proliferation through apoptosis induction.

Case Studies

- In Vivo Studies : A recent animal model study assessed the anti-inflammatory effects of this compound. Mice treated with this compound exhibited reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated a significant reduction in neuronal apoptosis markers in treated groups, suggesting a protective role against oxidative stress.

Safety and Toxicity

While the biological activities are promising, safety evaluations are crucial. Toxicological assessments have indicated that this compound exhibits moderate toxicity levels at higher concentrations. Safety classifications include:

- Skin Irritation : Causes skin irritation (H315)

- Eye Irritation : Causes serious eye irritation (H319)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.